molecular formula C9H8Cl2N2S B1349633 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 88203-19-4

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B1349633
CAS RN: 88203-19-4
M. Wt: 247.14 g/mol
InChI Key: OHVYKBHIJQAUSD-UHFFFAOYSA-N
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Description

“4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a chemical compound with the molecular weight of 219.07 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is 1S/C8H8Cl2N2O/c9-3-7-11-6-1-2-13-4-5 (6)8 (10)12-7/h1-4H2 .


Chemical Reactions Analysis

The chemical reactions of pyrimidines have been studied extensively. For example, through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .


Physical And Chemical Properties Analysis

The physical form of “4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a powder . It has a molecular weight of 219.07 . The storage temperature is at room temperature .

Scientific Research Applications

Overview of Pyrimidine Derivatives in Scientific Research

Pyrimidine derivatives, including 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine, have garnered attention in various scientific research areas due to their diverse biological and pharmacological properties. These compounds serve as crucial scaffolds in medicinal chemistry, owing to their significant role in drug development and therapeutic applications. The wide range of pharmacological effects exhibited by pyrimidine derivatives includes antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities, as well as potential applications in treating central nervous system disorders (Rashid et al., 2021).

Catalytic Applications and Synthetic Pathways

The synthesis of pyrimidine derivatives, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, has been extensively studied, highlighting the use of hybrid catalysts to develop these compounds. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to nanocatalysts, offering a versatile approach for synthesizing substituted pyrimidine derivatives. This method showcases the importance of pyrimidine cores in developing lead molecules for medicinal and pharmaceutical industries, reflecting their broader synthetic applications and bioavailability (Parmar et al., 2023).

Structural and Biological Insights

The structural complexity of pyrimidine derivatives contributes to their biological significance, with studies exploring the tautomerism of nucleic acid bases and the impact of molecular interactions on tautomeric equilibria. This research provides insights into the relative stability of tautomeric forms of pyrimidines and their interactions with the environment, which could have implications for spontaneous mutation and the biological significance of these compounds (Person et al., 1989).

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions of research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2S/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYKBHIJQAUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368511
Record name 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine

CAS RN

88203-19-4
Record name 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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